2-(Hydroxymethyl)cyclopropanecarbonitrile
Overview
Description
2-(Hydroxymethyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol . This compound features a cyclopropane ring substituted with a hydroxymethyl group and a cyano group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)cyclopropanecarbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropanecarbonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclopropanation reactions followed by purification processes such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
2-(Hydroxymethyl)cyclopropanecarbonitrile is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)cyclopropanecarbonitrile involves its functional groups participating in various chemical reactions. The hydroxymethyl group can undergo oxidation or substitution, while the cyano group can be reduced to an amine. These transformations enable the compound to act as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Cyclopropanecarbonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
1-(Hydroxymethyl)cyclopropanecarbonitrile: Similar structure but different positional isomerism.
Uniqueness: 2-(Hydroxymethyl)cyclopropanecarbonitrile is unique due to the presence of both a hydroxymethyl group and a cyano group on the cyclopropane ring, providing a balance of reactivity and stability that is advantageous in synthetic chemistry .
Properties
IUPAC Name |
2-(hydroxymethyl)cyclopropane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFBEHLXLHSHMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C#N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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